molecular formula C22H24N2O4 B2375255 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954613-92-4

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2375255
CAS No.: 954613-92-4
M. Wt: 380.444
InChI Key: DULXBMZDYFUXQF-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives Development

The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide falls within the broader class of chemical entities known as isoquinolines, which have been extensively studied for their synthetic and biological applications. Research in this area often focuses on developing novel synthetic methodologies and exploring the chemical behavior of isoquinoline derivatives. For example, Wu et al. (2016) reported on a Rh(III)-catalyzed redox-neutral annulation process involving primary benzamides and diazo compounds, which offers an efficient route to isoquinolinones, showcasing the method's good functional group tolerance, scalability, and environmental friendliness by releasing only N2 and H2O as byproducts (Wu et al., 2016). Such methodologies could potentially be applied or adapted for the synthesis of compounds like this compound, contributing to the development of novel compounds with potential applications in various fields.

Biological Activities and Pharmacological Potentials

Isoquinoline derivatives have been widely explored for their biological and pharmacological properties. Studies often investigate the cytotoxic activities of these compounds against various cancer cell lines, aiming to identify potential anticancer agents. For instance, Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives to study their cytotoxicity and observed significant growth delays in in vivo models, indicating the therapeutic potential of such compounds in cancer treatment (Bu et al., 2001). This suggests that this compound and similar isoquinoline derivatives could hold promise in developing new anticancer agents.

Drug Development and Therapeutic Applications

The structural diversity and modifiable nature of isoquinoline derivatives make them attractive candidates for drug development. Research in this area focuses on synthesizing new derivatives and evaluating their potential therapeutic applications. For example, Carling et al. (1992) explored 2-carboxytetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor, highlighting the importance of correctly positioned hydrogen-bond-accepting groups for binding and the potential for these compounds in therapeutic applications (Carling et al., 1992). This indicates the potential for this compound to be explored for similar therapeutic applications, especially in the context of neurological disorders.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14(2)9-10-24-18-6-5-17(11-15(18)4-8-21(24)25)23-22(26)16-3-7-19-20(12-16)28-13-27-19/h3,5-7,11-12,14H,4,8-10,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULXBMZDYFUXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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